molecular formula C9H10N2O2 B14013555 n-Glycylbenzamide CAS No. 1875-12-3

n-Glycylbenzamide

Cat. No.: B14013555
CAS No.: 1875-12-3
M. Wt: 178.19 g/mol
InChI Key: MEHJJDCQDVTYAH-UHFFFAOYSA-N
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Description

n-Glycylbenzamide (CAS: 1875-12-3) is a benzamide derivative featuring a glycyl group (NH₂CH₂CO-) attached to the benzamide scaffold. This compound is structurally characterized by the presence of both an aromatic benzamide moiety and an amino acid-derived glycyl substituent, which may influence its solubility, reactivity, and biological activity.

Properties

CAS No.

1875-12-3

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-(2-aminoacetyl)benzamide

InChI

InChI=1S/C9H10N2O2/c10-6-8(12)11-9(13)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,12,13)

InChI Key

MEHJJDCQDVTYAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Glycylbenzamide can be synthesized through a condensation reaction between benzoic acid and glycine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

n-Glycylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide hydrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

n-Glycylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of n-Glycylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares n-Glycylbenzamide with key benzamide derivatives:

Compound CAS Number Molecular Formula Molecular Weight Key Substituent Key Properties
This compound 1875-12-3 C₉H₁₀N₂O₂ 178.19 g/mol Glycyl (NH₂CH₂CO-) Likely polar due to glycyl group; moderate solubility in water
N-Hexylbenzamide 4773-75-5 C₁₃H₁₉NO 205.30 g/mol Hexyl chain Hydrophobic; used in polymer research
N-Phenylbenzamide 91-98-5 C₁₃H₁₁NO 197.23 g/mol Phenyl group Low water solubility; crystalline solid
2-Chloro-5-nitro-N-phenylbenzamide - C₁₃H₉ClN₂O₃ 292.68 g/mol Chloro, nitro groups Pharmacologically active; experimental drug candidate
N-Hydroxy-N-phenylbenzamide 495-48-7 C₁₃H₁₁NO₂ 213.23 g/mol Hydroxy group Acidic due to -OH; used in coordination chemistry

Key Observations :

This compound
  • Aminolysis: Reaction of benzoyl chloride with glycyl-containing amines.
  • Coupling Reactions : Using carbodiimides (e.g., DCC) to link benzoic acid derivatives to glycyl groups .
Comparison with Other Benzamides:
  • N-Hexylbenzamide : Synthesized via benzoylation of hexylamine using benzoyl chloride .
  • N-Phenylbenzamide : Prepared by reacting aniline with benzoyl chloride under Schotten-Baumann conditions .
  • 2-Aminobenzamides: Fluorescent labeling agents synthesized via selective amidation; used in glycan analysis .

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